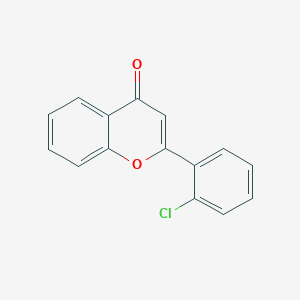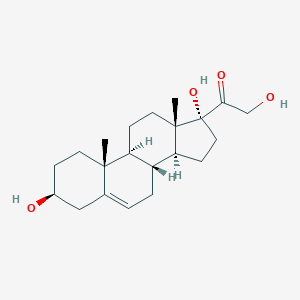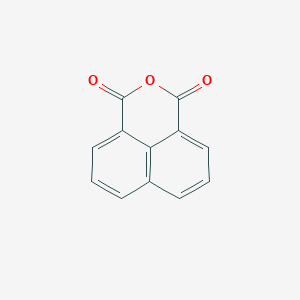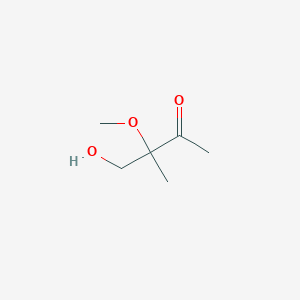
4-Hydroxy-3-methoxy-3-methylbutan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Hydroxy-3-methoxy-3-methylbutan-2-one, also known as HMB, is a naturally occurring substance that is produced by the body during the metabolism of the amino acid leucine. HMB has been studied extensively for its potential applications in sports nutrition and muscle building, as well as for its potential therapeutic benefits in various medical conditions.
Mechanism Of Action
The exact mechanism of action of 4-Hydroxy-3-methoxy-3-methylbutan-2-one is not yet fully understood, but it is thought to work by increasing protein synthesis and reducing protein breakdown in muscle tissue. 4-Hydroxy-3-methoxy-3-methylbutan-2-one may also have anti-inflammatory and antioxidant effects, which could contribute to its potential therapeutic benefits in various medical conditions.
Biochemical And Physiological Effects
4-Hydroxy-3-methoxy-3-methylbutan-2-one has been shown to have a number of biochemical and physiological effects in the body, including increased muscle protein synthesis, reduced muscle protein breakdown, improved muscle function and strength, and reduced muscle damage and soreness following exercise. 4-Hydroxy-3-methoxy-3-methylbutan-2-one may also have immune-boosting effects and may help to improve overall health and well-being.
Advantages And Limitations For Lab Experiments
One of the main advantages of 4-Hydroxy-3-methoxy-3-methylbutan-2-one for lab experiments is that it is a naturally occurring substance that can be easily synthesized in the laboratory. This makes it relatively easy to obtain and use in research studies. However, one limitation of 4-Hydroxy-3-methoxy-3-methylbutan-2-one is that its exact mechanism of action is not yet fully understood, which makes it difficult to design experiments to investigate its potential benefits and limitations.
Future Directions
There are many potential future directions for research on 4-Hydroxy-3-methoxy-3-methylbutan-2-one, including further investigation of its potential applications in sports nutrition and muscle building, as well as its potential therapeutic benefits in various medical conditions. Some potential areas of future research could include investigating the optimal dosage and timing of 4-Hydroxy-3-methoxy-3-methylbutan-2-one supplementation, exploring its potential benefits in different populations (such as older adults or individuals with specific medical conditions), and investigating its potential interactions with other substances or medications.
Synthesis Methods
4-Hydroxy-3-methoxy-3-methylbutan-2-one can be synthesized in the laboratory using a variety of methods, including chemical synthesis and microbial fermentation. One common method involves the reaction of leucine with alpha-ketoglutarate and hydroxylamine to produce 4-Hydroxy-3-methoxy-3-methylbutan-2-one.
Scientific Research Applications
4-Hydroxy-3-methoxy-3-methylbutan-2-one has been the subject of numerous scientific studies over the past several decades, with researchers investigating its potential applications in a wide range of areas. Some of the most promising areas of research include sports nutrition and muscle building, as well as its potential therapeutic benefits in conditions such as cancer, HIV/AIDS, and muscle wasting disorders.
properties
CAS RN |
114647-98-2 |
|---|---|
Product Name |
4-Hydroxy-3-methoxy-3-methylbutan-2-one |
Molecular Formula |
C6H12O3 |
Molecular Weight |
132.16 g/mol |
IUPAC Name |
4-hydroxy-3-methoxy-3-methylbutan-2-one |
InChI |
InChI=1S/C6H12O3/c1-5(8)6(2,4-7)9-3/h7H,4H2,1-3H3 |
InChI Key |
OSGFNGYOMQEUKL-UHFFFAOYSA-N |
SMILES |
CC(=O)C(C)(CO)OC |
Canonical SMILES |
CC(=O)C(C)(CO)OC |
synonyms |
2-Butanone, 4-hydroxy-3-methoxy-3-methyl- (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



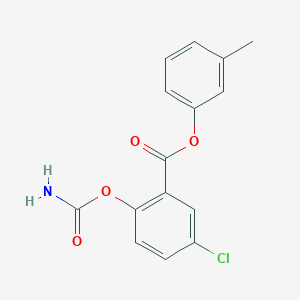

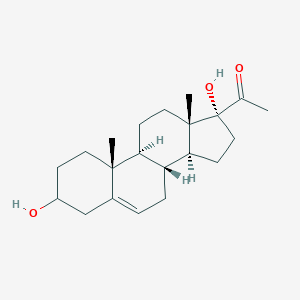
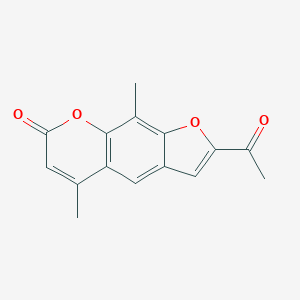
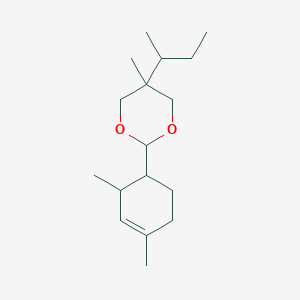
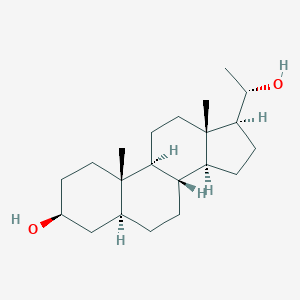

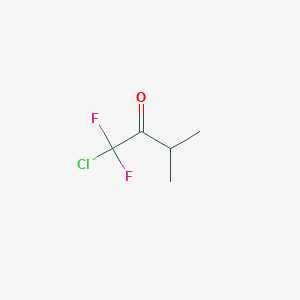
![2-[2-[2-[2-[2-[2-[2-[2-[2-[4-(2,5,5-Trimethylhexan-2-yl)cyclohexyl]oxyethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanol;2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[4-(2,5,5-trimethylhexan-2-yl)cyclohexyl]oxyethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanol](/img/structure/B45237.png)
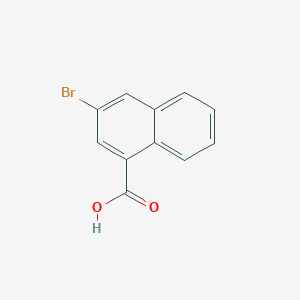
![5-Bromobenzo[de]isochromene-1,3-dione](/img/structure/B45240.png)
